molecular formula C14H14N2O4S B2954416 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1251561-43-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2954416
CAS No.: 1251561-43-9
M. Wt: 306.34
InChI Key: UNCARPCAUAOZOO-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture combining a benzo[d][1,3]dioxole (piperonyl) scaffold with a thiophene heterocycle via a hydroxyethyl urea linker. The benzo[d][1,3]dioxole moiety is a privileged structure in drug discovery, known to contribute to potent biological activity. For instance, derivatives containing this structure have been designed and synthesized as potent agonists for plant auxin receptors, demonstrating its utility in bio-active compound design . Furthermore, the thiophene ring is a highly important heterocycle in medicinal chemistry, with thiophene-based compounds exhibiting a wide range of therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . Specific research has shown that molecular hybrids incorporating both benzo[d][1,3]dioxol and thiophene units can exhibit promising biological activity, such as overcoming cancer chemoresistance via dual inhibition of angiogenesis and P-glycoprotein efflux pumps . The presence of the urea functional group and hydroxyethyl spacer further enhances the potential for this molecule to engage in key hydrogen-bonding interactions with biological targets. This combination of structural features makes it a valuable compound for researchers exploring new chemical entities in areas including oncology, multi-drug resistance reversal, and general structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-11(9-3-4-21-7-9)6-15-14(18)16-10-1-2-12-13(5-10)20-8-19-12/h1-5,7,11,17H,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCARPCAUAOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its action, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophenes under controlled conditions. The general synthetic route includes:

  • Formation of Urea Linkage : The reaction between substituted benzo[d][1,3]dioxole and thiophenes in the presence of isocyanates.
  • Purification : The product is purified through recrystallization or chromatography.

Antitumor Activity

Research has shown that derivatives of urea and thiophenes exhibit notable antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound AMDA-MB-231 (breast cancer)25.977.593.3
Compound BPC-3 (prostate cancer)15.928.735.0
Compound CCAKI-1 (renal cancer)27.921.530.0

These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer types, suggesting a mechanism that may involve the inhibition of key signaling pathways associated with tumor growth .

The proposed mechanisms through which this compound exerts its biological activity include:

  • Inhibition of Kinases : Similar compounds have been found to inhibit kinases such as GSK-3β, which plays a crucial role in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various urea derivatives on human liver and breast cancer cell lines. The results indicated that certain structural modifications enhanced efficacy .
  • GSK-3β Inhibition Study : Another investigation focused on the inhibition of GSK-3β activity by urea derivatives, revealing that compounds with specific substituents showed significant inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and biological aspects of the target compound with structurally related urea derivatives:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity Synthesis Highlights
Target: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea - Benzodioxole
- 2-Hydroxy-2-(thiophen-3-yl)ethyl
~346.3* Not reported Hypothesized anticancer activity Likely involves urea coupling between benzodioxol-5-amine and thiophene-derived isocyanate
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) - Benzodioxole
- Pyridine with thiophen-2-yl and methyl groups
365.4 239–241 Anticancer (NCI-60 panel) Pd-catalyzed coupling; purified via silica chromatography
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (12) - Benzodioxole
- 3-Chlorobenzoyl
317.7 Not reported Antagonist activity Reaction of benzodioxol-5-amine with 3-chlorobenzoylisocyanate in THF
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzodioxol-5-yl)urea - Benzodioxole
- Acetylthiophen-2-yl ethyl chain
332.4 Not reported Not reported Structure suggests SN2 or Mitsunobu reaction for ethyl linkage
3-(Benzodioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea - Benzodioxole
- Thiophen-3-ylmethyl and methoxyethyl
358.4 Not reported Not reported Likely involves alkylation of urea with thiophen-3-ylmethyl bromide
1-((1-(Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea - Benzodioxole
- Pyrrolidinone and thiophen-2-yl
359.4 Not reported Not reported Incorporates pyrrolidinone via cyclization; purified via chromatography

*Calculated based on molecular formula C₁₆H₁₅N₂O₄S.

Key Structural and Functional Differences:

Thiophene Position : The target compound’s thiophen-3-yl group distinguishes it from analogs like 5k (thiophen-2-yl) , which may alter receptor binding due to steric and electronic effects.

Hydroxyethyl vs.

Scaffold Variations: Compounds like 5k (pyridine core) and the pyrrolidinone derivative () introduce rigid scaffolds, whereas the target compound retains a flexible hydroxyethyl linker.

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